Divergent Metabolic Routing: 1,1,2,2-Tetrachloroethanol vs. 2,2,2-Trichloroethanol Progenitors
The metabolic fate of the parent compound 1,1,2,2-tetrachloroethane differs categorically from that of 1,1,1-trichloroethane. Under hepatic microsomal cytochrome P-450 incubation, 1,1,1-trichloroethane is converted to 2,2,2-trichloroethanol, whereas 1,1,2,2-tetrachloroethane is metabolized to dichloroacetate, with 1,1,2,2-tetrachloroethanol as a pathway intermediate [1]. This metabolic separation means that urinary biomarker analysis targeting trichloroethanol will not capture exposure to 1,1,2,2-tetrachloroethane or its alcohol metabolite, whereas dichloroacetate serves as the relevant biomarker [1]. No evidence supports interconversion between the trichloroethanol and tetrachloroethanol metabolite pools.
| Evidence Dimension | Primary hepatic microsomal metabolite identity |
|---|---|
| Target Compound Data | 1,1,2,2-Tetrachloroethane → dichloroacetate (major) via 1,1,2,2-tetrachloroethanol intermediate |
| Comparator Or Baseline | 1,1,1-Trichloroethane → 2,2,2-trichloroethanol (major) |
| Quantified Difference | Different metabolite classes produced: dichloroacetate (C2) vs. trichloroethanol (C2, chlorinated alcohol). No analytical cross-reactivity expected. |
| Conditions | Rat liver nuclear cytochrome P-450 system with NADPH-generating system plus EDTA [1] |
Why This Matters
For analytical reference standard procurement in occupational exposure monitoring, a 2,2,2-trichloroethanol standard cannot substitute for 1,1,2,2-tetrachloroethanol when the exposure agent is 1,1,2,2-tetrachloroethane.
- [1] Ivanetich, K.M.; Van Den Honert, L.H. Metabolism of chloroethanes by rat liver nuclear cytochrome P-450. 1,1,1-Trichloroethane → 2,2,2-trichloroethanol; 1,1,2,2-tetrachloroethane → dichloroacetate. Database entry at CPRiL, University of Freiburg. View Source
